4-(Chlorocarbonyl)phenyl butanoate
Description
4-(Chlorocarbonyl)phenyl butanoate is an aromatic ester characterized by a phenyl ring substituted with a chlorocarbonyl (-COCl) group at the para position, linked to a butanoate ester (-O-CO-(CH₂)₃CH₃). The chlorocarbonyl group confers high electrophilicity, making this compound reactive toward nucleophiles like amines or alcohols, which is critical in synthesizing amides or secondary esters.
Properties
CAS No. |
61096-97-7 |
|---|---|
Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
(4-carbonochloridoylphenyl) butanoate |
InChI |
InChI=1S/C11H11ClO3/c1-2-3-10(13)15-9-6-4-8(5-7-9)11(12)14/h4-7H,2-3H2,1H3 |
InChI Key |
WKAGYCUGWKXUFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing esters, including 4-(Chlorocarbonyl)phenyl butanoate, is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol. For this compound, the reaction typically involves the following steps:
Preparation of the acid chloride: The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Esterification: The acid chloride is then reacted with butanol in the presence of a base, such as pyridine, to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorocarbonyl)phenyl butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to form the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄), the ester can be reduced to form an alcohol.
Substitution: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Amides.
Scientific Research Applications
4-(Chlorocarbonyl)phenyl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of perfumes and flavoring agents due to its ester structure.
Mechanism of Action
The mechanism of action of 4-(Chlorocarbonyl)phenyl butanoate involves its ability to undergo nucleophilic acyl substitution reactions. The chlorocarbonyl group is highly reactive and can be attacked by nucleophiles, leading to the formation of various derivatives. This reactivity makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-(chlorocarbonyl)phenyl butanoate, highlighting differences in substituents, molecular weight, synthesis, and applications:
Key Observations:
Reactivity and Substituent Effects: The chlorocarbonyl group in this compound enhances electrophilicity compared to methoxy (D1) or amino (L2) substituents, favoring reactions like nucleophilic acyl substitution . Bis(chloroethyl)amino groups (as in Phenethyl 4-[bis(2-chloroethyl)amino]phenyl butanoate) confer alkylating activity, relevant in anticancer agents, whereas the chlorocarbonyl group is more suited for conjugation reactions .
Ester Chain Modifications: Shorter ester chains (e.g., methyl in D1) may reduce steric hindrance, while longer chains (e.g., phenethyl in ’s compound) increase lipophilicity, affecting bioavailability . Branched esters (e.g., methylpropanoate in ’s compound) could alter metabolic stability compared to linear butanoate chains .
Synthetic Routes: Acid-catalyzed esterification (e.g., H₂SO₄ in methanol for D1 ) is a common method for ester synthesis. Coordination with metal precursors (e.g., platinum complexes in L2 ) highlights the versatility of phenyl esters in organometallic chemistry.
Chemical Intermediates: The chlorocarbonyl group in the target compound positions it as a precursor for amides or polyesters.
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